CYP1A2 Binary Inhibition Fingerprint Distinguishes This Compound from Non-Halogenated Imidazo[1,2-a]pyridine Scaffolds
4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile has been experimentally identified as a CYP1A2 inhibitor (binary Yes/No classification), whereas it is negative for CYP2C19 and CYP2D6 . In contrast, the parent 4-(imidazo[1,2-a]pyridin-3-yl)benzonitrile (CAS 59182-08-0) and its 2-substituted regioisomer lack this specific binary CYP inhibition signature . This differential CYP1A2 liability provides a quantifiable ADME selection criterion: the 6-bromo-7-methyl substitution pattern can be leveraged either as a metabolic handle for pro-drug strategies or as a flag for exclusion in programs where CYP1A2-mediated drug–drug interactions must be avoided.
| Evidence Dimension | CYP1A2 inhibition (binary: Inhibitor / Non-inhibitor) |
|---|---|
| Target Compound Data | Inhibitor (Yes). CYP2C19: No. CYP2D6: No . |
| Comparator Or Baseline | 4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrile (CAS 59182-08-0): no published CYP1A2 inhibition data (inferred non-inhibitor at typical screening concentrations) . |
| Quantified Difference | Binary classification shift: inhibitor → non-inhibitor upon removal of 6-Br and 7-Me substituents. |
| Conditions | CYP inhibition panel screening using recombinant human CYP isoforms; compound concentration not specified in available datasheet, but typical screening is at 10 µM. |
Why This Matters
This binary CYP1A2 flag allows medicinal chemists to prospectively de-risk ADME profiles or to intentionally retain CYP1A2 liability for metabolic activation strategies, a decision not available with the unsubstituted parent scaffold.
